molecular formula C17H17N5O2S B3207868 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1049176-52-4

4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B3207868
CAS No.: 1049176-52-4
M. Wt: 355.4 g/mol
InChI Key: ZFWMQXNXRFSDEF-UHFFFAOYSA-N
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Description

4-(6-(Furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a furan moiety and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridazine core One common approach is the cyclization of appropriate diacylhydrazines with furan derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan and thiophene rings can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed on the pyridazine ring to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be introduced using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation products: Furan-2-carboxylic acid and thiophene-2-carboxylic acid.

  • Reduction products: Reduced pyridazine derivatives.

  • Substitution products: Various substituted pyridazine, furan, and thiophene derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an antiviral, antibacterial, and anticancer agent.

  • Biology: The compound's interaction with biological macromolecules can be studied to understand its mechanism of action.

  • Materials Science: Its unique structural features make it a candidate for use in organic electronic devices and sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can interact with biological macromolecules, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further research and experimentation.

Comparison with Similar Compounds

  • 4-(6-(Furan-2-yl)pyridazin-3-yl)piperazine-1-carboxamide: Lacks the thiophene group.

  • N-(Thiophen-2-yl)piperazine-1-carboxamide: Lacks the furan group.

  • 4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazine-1-carboxamide: Similar structure but with a different substitution pattern.

Uniqueness: The presence of both furan and thiophene groups in the same molecule provides unique electronic and steric properties, which can influence its biological activity and chemical reactivity compared to similar compounds.

This comprehensive overview highlights the significance of 4-(6-(furan-2-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide in scientific research and its potential applications. Further studies are needed to fully explore its capabilities and benefits.

Properties

IUPAC Name

4-[6-(furan-2-yl)pyridazin-3-yl]-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(18-16-4-2-12-25-16)22-9-7-21(8-10-22)15-6-5-13(19-20-15)14-3-1-11-24-14/h1-6,11-12H,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWMQXNXRFSDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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